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molecular formula C10H18FNO3 B1382096 tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate CAS No. 1344700-63-5

tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

Cat. No. B1382096
M. Wt: 219.25 g/mol
InChI Key: KYMMRKNPFDAJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073821B2

Procedure details

60% Sodium hydride (0.18 g) was added to a DMF (5.0 mL) solution of 3-hydroxyazetidine-1-carboxylic acid t-butyl ester (0.52 g) under ice cooling, and the mixture was stirred for 30 minutes at room temperature. 1-Bromo-2-fluoroethane (0.45 mL) was added under ice cooling, and the mixture was stirred for 2 hours at room temperature, then for 1.5 hours at 50° C., and further for 1.5 hours at 70° C. The reaction mixture was cooled to room temperature, and ethyl acetate and a saturated aqueous solution of ammonium chloride were added, whereafter the organic layer was isolated. The extract was washed with water and brine in this order, and dried over anhydrous sodium sulfate. Then, the desiccant was filtered out, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=80/20→70/30) to obtain 3-(2-fluoroethoxy)azetidine-1-carboxylic acid t-butyl ester (colorless oil) (0.30 g, 46%).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([OH:14])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].Br[CH2:16][CH2:17][F:18].[Cl-].[NH4+]>C(OCC)(=O)C.CN(C=O)C>[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([O:14][CH2:16][CH2:17][F:18])[CH2:11]1)=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
BrCCF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
for 1.5 hours at 50° C.
Duration
1.5 h
WAIT
Type
WAIT
Details
further for 1.5 hours at 70° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was isolated
WASH
Type
WASH
Details
The extract was washed with water and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Then, the desiccant was filtered out
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=80/20→70/30)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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